molecular formula C48H78N14O8 B10849124 hexanoyl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2

hexanoyl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2

Cat. No.: B10849124
M. Wt: 979.2 g/mol
InChI Key: BULLVLNXUBKWQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-RYYRIK-NH2 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added .

Industrial Production Methods

In an industrial setting, the production of Hex-RYYRIK-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Hex-RYYRIK-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Hex-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor (ORL1) and acting as an antagonist. This binding inhibits the activation of G proteins, which are involved in the downstream signaling pathways of the receptor. By blocking the receptor, Hex-RYYRIK-NH2 prevents the biological activities of nociceptin, including its role in pain modulation . The key molecular targets include the ORL1 receptor and associated G proteins .

Comparison with Similar Compounds

Hex-RYYRIK-NH2 is unique in its high affinity and specificity for the nociceptin receptor. Similar compounds include:

These compounds highlight the structural diversity and functional specificity of peptides targeting the nociceptin receptor.

Properties

Molecular Formula

C48H78N14O8

Molecular Weight

979.2 g/mol

IUPAC Name

6-amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-(hexanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide

InChI

InChI=1S/C48H78N14O8/c1-4-6-8-20-39(64)57-35(18-13-26-55-47(51)52)42(66)60-37(28-31-15-9-7-10-16-31)45(69)61-38(29-32-21-23-33(63)24-22-32)44(68)59-36(19-14-27-56-48(53)54)43(67)62-40(30(3)5-2)46(70)58-34(41(50)65)17-11-12-25-49/h7,9-10,15-16,21-24,30,34-38,40,63H,4-6,8,11-14,17-20,25-29,49H2,1-3H3,(H2,50,65)(H,57,64)(H,58,70)(H,59,68)(H,60,66)(H,61,69)(H,62,67)(H4,51,52,55)(H4,53,54,56)

InChI Key

BULLVLNXUBKWQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)N

Origin of Product

United States

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